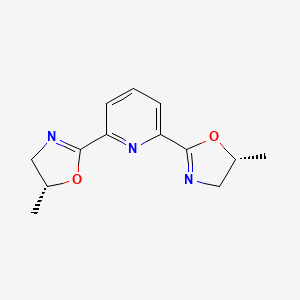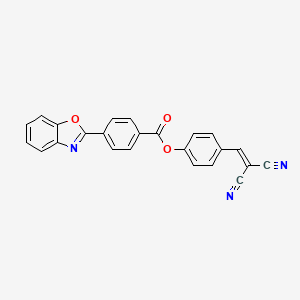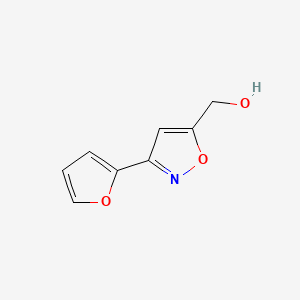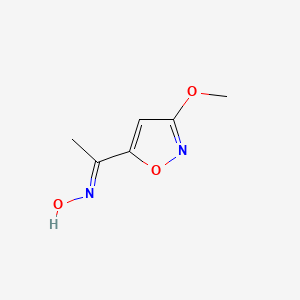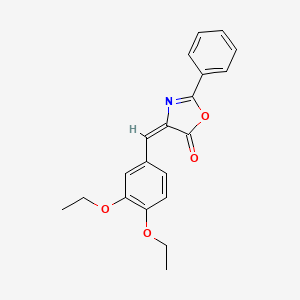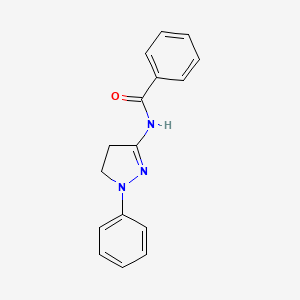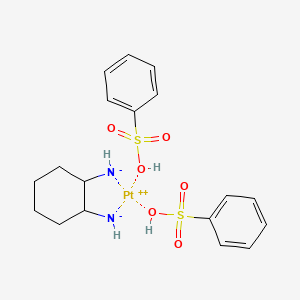
4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid is a chemical compound with a unique structure that includes a pyrrole ring substituted with an ethyl group and a dioxobutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid typically involves the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the dioxobutanoic acid moiety to a diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- 1-(1H-pyrrol-2-yl)ethanone
Uniqueness
4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid is unique due to its combination of a pyrrole ring with a dioxobutanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
4-(1-ethylpyrrol-2-yl)-2,4-dioxobutanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-11-5-3-4-7(11)8(12)6-9(13)10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
InChI 键 |
FOZCGXLDPBVMNW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1C(=O)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


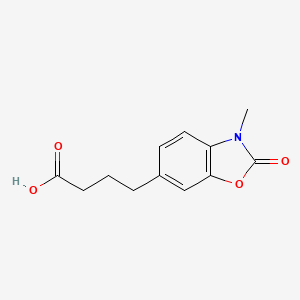
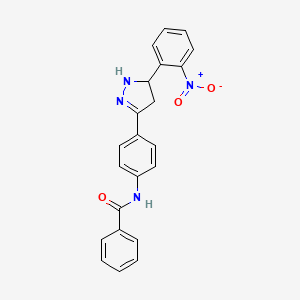

![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
